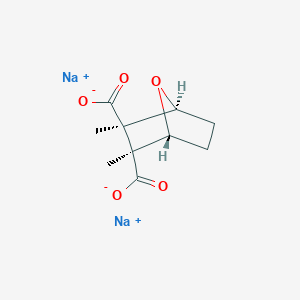

Disodium cantharidin

Vue d'ensemble

Description

L'acide cantharique (sel de sodium) est un produit d'hydrolyse de la cantharidine, un composé initialement isolé des cantharides chinoises. Il est connu pour son rôle d'inhibiteur sélectif des phosphatases protéiques, en particulier la phosphatase protéique 1 (PP1) et la phosphatase protéique 2 (PP2A) .

Applications De Recherche Scientifique

L'acide cantharique (sel de sodium) a une large gamme d'applications en recherche scientifique :

Médecine : L'acide cantharique (sel de sodium) a montré un potentiel dans la recherche sur le cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.

5. Mécanisme d'action

L'acide cantharique (sel de sodium) exerce ses effets en inhibant les phosphatases protéiques PP1 et PP2A. Cette inhibition conduit à la régulation à la hausse de diverses voies de signalisation, y compris ERK1/2, p38 et JNK1/2 . Le composé induit l'apoptose dans les cellules cancéreuses en activant les voies des caspases et en perturbant la progression du cycle cellulaire . Les cibles moléculaires et les voies impliquées dans son mécanisme d'action en font un outil précieux dans la recherche sur le cancer et le développement thérapeutique.

Composés similaires :

Cantharidine : Le composé parent à partir duquel l'acide cantharique (sel de sodium) est dérivé.

Norcantharidine : Un dérivé déméthylé de la cantharidine avec une toxicité réduite et des propriétés anticancéreuses similaires.

Unicité : L'acide cantharique (sel de sodium) est unique en raison de son inhibition sélective de PP1 et PP2A, ce qui en fait un composé précieux pour étudier la phosphorylation protéique et son rôle dans les processus cellulaires. Sa toxicité réduite par rapport à la cantharidine en fait une alternative plus sûre pour la recherche et les applications thérapeutiques potentielles .

Mécanisme D'action

Cantharidic Acid (sodium salt) exerts its effects by inhibiting protein phosphatases PP1 and PP2A. This inhibition leads to the upregulation of various signaling pathways, including ERK1/2, p38, and JNK1/2 . The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression . The molecular targets and pathways involved in its mechanism of action make it a valuable tool in cancer research and therapeutic development.

Similar Compounds:

Cantharidin: The parent compound from which Cantharidic Acid (sodium salt) is derived.

Norcantharidin: A demethylated derivative of cantharidin with reduced toxicity and similar anticancer properties.

Uniqueness: Cantharidic Acid (sodium salt) is unique due to its selective inhibition of PP1 and PP2A, making it a valuable compound for studying protein phosphorylation and its role in cellular processes. Its reduced toxicity compared to cantharidin makes it a safer alternative for research and potential therapeutic applications .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Disodium cantharidin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce apoptosis and inhibit the conversion of LC3-I to LC3-II, suppressing the expression of Beclin-1 . These interactions are crucial in understanding the biochemical properties of this compound.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce hepatotoxicity, focusing on the involvement of apoptotic and autophagic processes in hepatocyte injury .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce apoptosis through the activation of death receptors, such as Fas, TNFαR, DR3, DR4, and DR5 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Norcantharidin, a derivative of cantharidin, has been found to decrease tumor growth and prolong survival in animal models . Specific details about the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to cause disorders in glycerophospholipid, glycerol ester, and glycosylphosphatidylinositol (GPI)-anchored biosynthetic metabolic pathways .

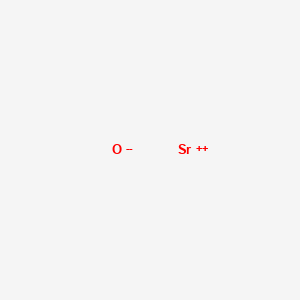

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide cantharique (sel de sodium) peut être synthétisé par hydrolyse de la cantharidine. Le processus implique la réaction de la cantharidine avec une solution d'hydroxyde de sodium, conduisant à la formation de l'acide cantharique (sel de sodium). La réaction est généralement réalisée dans des conditions contrôlées pour assurer la conversion complète de la cantharidine en sa forme sel de sodium .

Méthodes de production industrielle : La production industrielle de l'acide cantharique (sel de sodium) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement élevé et une pureté optimale. Les conditions réactionnelles, telles que la température, le pH et la durée de la réaction, sont optimisées pour maximiser l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : L'acide cantharique (sel de sodium) subit principalement des réactions d'hydrolyse. Il peut également participer à des réactions d'oxydation et de réduction, selon les réactifs et les conditions utilisés.

Réactifs et conditions courants :

Hydrolyse : L'hydroxyde de sodium est couramment utilisé pour hydrolyser la cantharidine en acide cantharique (sel de sodium).

Oxydation et réduction : Divers agents oxydants et réducteurs peuvent être utilisés pour modifier la structure chimique de l'acide cantharique (sel de sodium), conduisant à différents dérivés.

Produits principaux : Le produit principal de la réaction d'hydrolyse est l'acide cantharique (sel de sodium). D'autres dérivés peuvent être formés par des modifications chimiques supplémentaires, en fonction des réactions et des conditions spécifiques appliquées .

Propriétés

IUPAC Name |

disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFALSOLNDKMHAL-CSYCBQNYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465-77-6 | |

| Record name | Disodium cantharidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

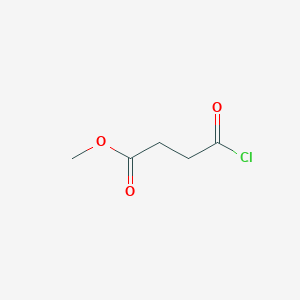

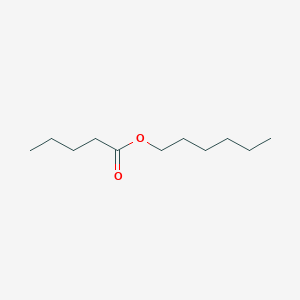

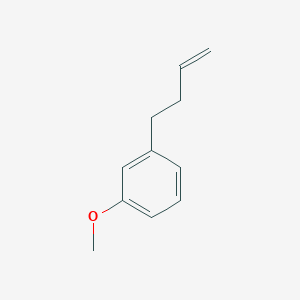

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

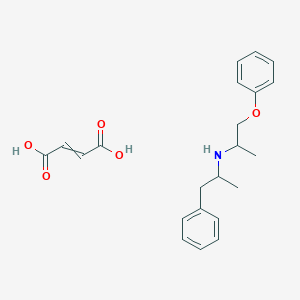

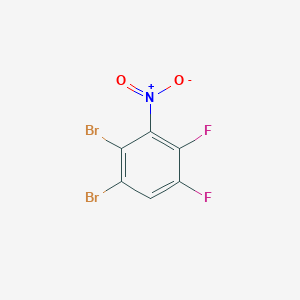

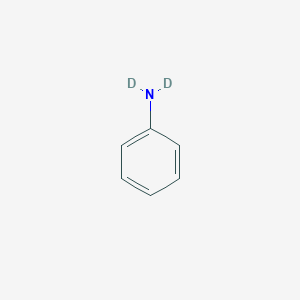

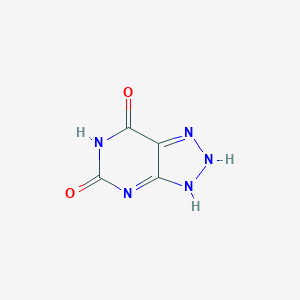

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)